molecular formula C25H26N2O4S B6563227 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946334-20-9

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6563227
CAS No.: 946334-20-9
M. Wt: 450.6 g/mol
InChI Key: DRWCQAUIQXYCLK-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.16132849 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-14-23(31-3)24(15-18(17)2)32(29,30)26-21-11-12-22-20(16-21)10-7-13-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-12,14-16,26H,7,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWCQAUIQXYCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide group, which enhances its interaction with various biological targets. Its molecular formula is C25H26N2O4SC_{25}H_{26}N_2O_4S, with a molecular weight of approximately 450.56 g/mol. The presence of both the benzoyl and sulfonamide functionalities contributes to its biological activity by potentially inhibiting enzyme activities and interfering with cellular signaling pathways.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and various proteases. This inhibition can lead to altered metabolic pathways in target cells.
  • Antitumor Activity : Preliminary studies suggest that related compounds exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Anticancer Activity

A study evaluated the anticancer properties of related tetrahydroquinoline derivatives against several cancer cell lines. The results indicated that compounds with similar structures demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin. For instance:

Compound IDIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A12.5
Compound B10.0

These findings suggest that this compound may possess similar or enhanced anticancer properties.

Antibacterial Activity

The compound's antibacterial potential has also been investigated. Several studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antitumor efficacy against the MCF-7 breast cancer cell line. Among these derivatives, one compound exhibited an IC50 value of 10 µg/mL, indicating potent anticancer activity compared to traditional treatments .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of sulfonamide derivatives on acetylcholinesterase (AChE). The synthesized compounds showed varying degrees of inhibition, with some exhibiting IC50 values lower than 20 µM, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example:

  • Mechanism of Action : The compound is believed to interact with specific enzymes or receptors that are crucial for cancer cell proliferation. Its quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , making it a candidate for further exploration in the treatment of bacterial infections. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Potential Uses in Drug Development

Due to its diverse biological activities, this compound holds promise for development into therapeutic agents for various diseases, particularly in oncology and infectious diseases. Its unique structure allows for potential modifications to enhance efficacy and reduce toxicity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines at low micromolar concentrations .
Study 2Exhibited antimicrobial effects against Gram-positive bacteria in vitro .
Study 3Investigated the mechanism of action involving enzyme inhibition related to cancer pathways .

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